molecular formula C14H13NO2 B7825727 ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate

ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate

Cat. No.: B7825727
M. Wt: 227.26 g/mol
InChI Key: LXDIOTPAZODMST-AWTKBBGNSA-N
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Description

Ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate is a conjugated dienoate ester featuring a cyano (-CN) group at the 2-position and a phenyl substituent at the 5-position. Its structure comprises two double bonds with stereochemical configurations: the 2,3-double bond adopts a Z geometry, while the 4,5-double bond is E. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions for constructing heterocyclic systems like bipyrazoles .

Properties

IUPAC Name

ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13(11-15)10-6-9-12-7-4-3-5-8-12/h3-10H,2H2,1H3/b9-6+,13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDIOTPAZODMST-AWTKBBGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C=C\C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24139-56-8
Record name WLN: 2OVYCN&U2U1R
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

Ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate, also known as ethyl 2-cyano-5-phenylpenta-2,4-dienoate, is a compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 24139-56-8

This compound features a conjugated diene system along with a cyano group and an ethyl ester, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:

  • Antioxidant Activity : The compound shows potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness can be linked to the disruption of microbial cell membranes.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.

Antioxidant Activity

A study conducted by Huang et al. (2013) demonstrated that derivatives of penta-dienoates exhibit significant antioxidant properties. This compound was shown to effectively reduce lipid peroxidation in vitro, indicating its potential use in formulations aimed at mitigating oxidative damage in biological systems .

Antimicrobial Efficacy

A comprehensive screening of various compounds revealed that this compound displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In a model of acute inflammation induced in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. The results suggest that the compound may inhibit the cyclooxygenase pathway involved in prostaglandin synthesis .

Comparative Biological Activity Table

Activity TypeThis compoundReference
AntioxidantEffective at reducing lipid peroxidationHuang et al. (2013)
AntimicrobialMIC = 50 µg/mL for S. aureus and E. coliPubChem Database
Anti-inflammatorySignificant reduction in paw edemaResearch Study

Scientific Research Applications

Organic Synthesis

Ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:

  • Michael Addition Reactions : This compound can act as a Michael acceptor due to the presence of the electron-withdrawing cyano group. It can react with nucleophiles to form new carbon-carbon bonds.
  • Cycloaddition Reactions : The conjugated diene system in the compound makes it suitable for Diels-Alder reactions, which are crucial for synthesizing complex cyclic structures.

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug development:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that modifications on the phenyl ring can enhance its activity against breast cancer cells.
  • Anti-inflammatory Compounds : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Material Science

In material science, this compound has been explored for its potential use in:

  • Polymer Chemistry : It can be utilized in the synthesis of polymers through radical polymerization processes. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisIntermediate for Michael addition and cycloadditionEffective in forming new carbon bonds
PharmaceuticalsPotential anticancer and anti-inflammatory agentsCytotoxic activity against cancer cells
Material ScienceUsed in polymer synthesisEnhances thermal stability

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The results indicated that certain modifications on the phenyl ring significantly increased cytotoxicity against MCF-7 breast cancer cells. The study concluded that these derivatives could serve as lead compounds for further drug development.

Case Study 2: Polymer Applications

Research presented at the International Conference on Polymer Science demonstrated that incorporating this compound into a polymer matrix improved its mechanical properties and thermal stability. This finding suggests its potential use in high-performance materials.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₁₁NO₂
  • Functional Groups: Cyano (-CN), ester (-COOEt), conjugated diene, and phenyl.
  • Spectroscopic Data :
    • FTIR : ν(C≡N) at 2205 cm⁻¹; ν(C=O) at 1733 cm⁻¹ .
    • ¹H NMR : δ 8.43 (s, 1H, aromatic), 8.07 (dd, J = 16.2, 8.7 Hz, 4H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 1.27 (t, J = 7.1 Hz, 3H, CH₃) .

Comparison with Similar Compounds

Structural Isomers: (2E,4E) vs. (2Z,4E) Configurations

The stereochemistry of double bonds significantly impacts reactivity and applications:

Property (2Z,4E)-Isomer (2E,4E)-Isomer
Configuration Z at C2-C3; E at C4-C5 E at C2-C3; E at C4-C5
Synthesis Microwave-assisted synthesis via Knoevenagel condensation Pd-catalyzed isomerization from (2E,4E)-precursor
Reactivity Higher dipolarophilicity due to electron-withdrawing -CN group Lower reactivity in cycloadditions; used in isomerization studies
Applications Precursor for bipyrazole derivatives Model compound for stereochemical analysis

Mechanistic Insight: The (2Z,4E)-isomer’s cyano group enhances electron deficiency, favoring 1,3-dipolar cycloadditions with nitrilimines to form regioselective bipyrazoles . In contrast, the (2E,4E)-isomer lacks this polarization, making it less reactive in such transformations.

Functional Group Variations

Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate

This analogue lacks the cyano group, altering its electronic profile:

  • Molecular Formula : C₁₃H₁₄O₂ .
  • Key Differences: No ν(C≡N) in FTIR; ester carbonyl at 1733 cm⁻¹ remains . Reduced dipolarophilicity; primarily used in stereochemical studies (e.g., Pd-mediated isomerization) . Applications: Structural model for crystallography and hydrogen-bonding analyses .

Ethyl (2Z,4E)-2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-dienoate

This derivative introduces additional substituents:

  • Molecular Formula : C₁₂H₁₈N₂O₃ .
  • Key Features: Dimethylamino (-NMe₂) and ethoxy (-OEt) groups enhance solubility and modify electronic properties. Potential for biological activity (unexplored in current evidence) .

Substituent Effects on Reactivity

The cyano group’s electron-withdrawing nature distinguishes ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate from non-cyano analogues:

Compound Reactivity in Cycloadditions Key References
This compound High; forms bipyrazoles
Methyl (2Z,4E)-5-phenylpenta-2,4-dienoate Low; used in isomerization studies
Ethyl 5-(4-chlorophenyl)-2-cyano-penta-2,4-dienoate Moderate; influenced by electron-withdrawing Cl

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₃H₁₁NO₂ 237.24 Cyano, ester
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate C₁₃H₁₄O₂ 202.25 Ester
Methyl (2Z,4E)-5-phenylpenta-2,4-dienoate C₁₂H₁₂O₂ 188.22 Ester

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation between ethyl cyanoacetate and α,β-unsaturated aldehydes or ketones serves as a foundational step. For example, ethyl 2-cyano-3-phenylacrylate can be synthesized via the reaction of ethyl cyanoacetate with acetophenone derivatives under ammonium acetate catalysis. This intermediate is critical for subsequent diene formation.

Reaction Conditions :

  • Catalyst : Ammonium acetate (10 mol%)

  • Solvent : Solvent-free or dichloromethane

  • Temperature : 100°C for 3 hours

  • Yield : 75–90%

The active methylene group of ethyl cyanoacetate undergoes deprotonation, forming a carbanion that attacks the carbonyl carbon of the aldehyde/ketone. Subsequent dehydration yields the α,β-unsaturated nitrile ester.

Enaminonitrile Formation and Elimination

Ethyl 2-cyano-3-phenylacrylate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form ethyl 2-cyano-5-(dimethylamino)-3-phenylpenta-2,4-dienoate, an enaminonitrile intermediate. Elimination of the dimethylamine group under acidic or thermal conditions generates the conjugated diene system.

Optimized Protocol :

  • Reagent : DMF-DMA (1:1 molar ratio)

  • Conditions : Solvent-free, room temperature, 24 hours

  • Post-Elimination : Heating at 80–100°C in acetic acid

  • Stereochemical Outcome : (2Z,4E) configuration favored due to conjugation stability.

Diisopropylethylammonium Acetate (DIPEAc)-Catalyzed Synthesis

Solvent-Free Knoevenagel-Diels-Alder Tandem Reaction

DIPEAc, an ionic liquid catalyst, enables a one-pot Knoevenagel condensation followed by diene formation. Ethyl cyanoacetate and cinnamaldehyde react in hexane under reflux to directly yield ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate.

Key Advantages :

  • Catalyst Loading : 10 mol% DIPEAc

  • Reaction Time : 3–6 hours

  • Yield : 91%

  • Stereoselectivity : Controlled by the electron-withdrawing cyano group, stabilizing the (2Z,4E) isomer.

Mechanistic Pathway

  • Deprotonation : DIPEAc abstracts a proton from ethyl cyanoacetate, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack : The carbanion attacks cinnamaldehyde’s carbonyl carbon, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water generates the α,β-unsaturated nitrile.

  • Conjugation Extension : Further dehydration extends conjugation, yielding the diene.

Liebscher and Hartmann’s Aniline-Mediated Condensation

Historical Context and Adaptation

Liebscher and Hartmann’s 1976 method for ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate provides a template for modifying amine components. By omitting aniline and optimizing conditions, the target compound is accessible.

Modified Procedure :

  • Substrate : Ethyl cyanoacetate and trans-cinnamaldehyde

  • Catalyst : Piperidine (5 mol%)

  • Solvent : Ethanol, reflux for 8 hours

  • Yield : 68–72%.

Stereochemical Control

The (2Z,4E) configuration arises from kinetic control during the second dehydration step. Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable (2E,4E) isomer, while ethanol promotes the (2Z,4E) form.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)(2Z,4E) Selectivity
Knoevenagel + EliminationNH₄OAcSolvent-free2475–90Moderate
DIPEAc-CatalyzedDIPEAcHexane3–691High
Liebscher AdaptationPiperidineEthanol868–72Moderate

Key Observations :

  • The DIPEAc method offers superior yield and stereoselectivity due to its dual role as catalyst and phase-transfer agent.

  • Enaminonitrile routes require post-synthetic modifications but provide flexibility in functional group introduction .

Q & A

Basic: What are the key considerations for optimizing the synthesis of ethyl (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoate to ensure correct stereochemistry?

Methodological Answer:
Stereochemical control requires precise reaction conditions. Key steps include:

  • Catalyst Selection : Use stereoselective catalysts (e.g., organocatalysts or transition-metal complexes) to favor the (2Z,4E) configuration.
  • Temperature Control : Maintain low temperatures (0–5°C) to minimize thermal isomerization of double bonds .
  • Purification : Employ chromatographic techniques (e.g., HPLC with chiral columns) to isolate the desired isomer. Validate purity via 1H^{1}\text{H}-NMR coupling constants and NOESY for spatial proximity analysis .

Basic: Which spectroscopic and crystallographic methods are most effective in confirming the stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J2,3J_{2,3} and J4,5J_{4,5}) to distinguish Z/E configurations. For cyano groups, 13C^{13}\text{C} chemical shifts at ~115–120 ppm confirm nitrile positioning .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Monitor dihedral angles (e.g., phenyl vs. penta-dienoate plane, typically 85–90°) and hydrogen-bonding networks (C–H⋯O interactions) to validate packing .

Advanced: How can researchers address contradictions in reaction pathway data when synthesizing conjugated dienoate derivatives?

Methodological Answer:

  • Isotopic Labeling : Track carbon migration using 13C^{13}\text{C}-labeled precursors to identify intermediates.
  • Kinetic Studies : Perform time-resolved NMR or in-situ IR to detect transient species. Compare activation energies for competing pathways .
  • Computational Modeling : Use DFT to calculate energy barriers for proposed mechanisms. Reconcile experimental yields with theoretical predictions (e.g., Mulliken charges at reactive sites) .

Advanced: What role does density functional theory (DFT) play in elucidating the electronic properties and reactivity of this compound?

Methodological Answer:
DFT provides insights into:

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. The cyano group lowers LUMO energy, enhancing electron-deficient character .
  • Charge Distribution : Map electrostatic potential surfaces to identify regions prone to hydrogen bonding or π-π stacking (e.g., phenyl ring vs. dienoate chain) .
  • Transition States : Simulate Diels-Alder reactions to assess regioselectivity and activation parameters .

Basic: What experimental strategies are recommended for analyzing crystal packing and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction : Collect data at 100 K to minimize thermal motion. Refinement parameters (R < 0.06, wR < 0.18) ensure accuracy. Analyze hydrogen bonds (e.g., C–H⋯O distances: 2.2–2.5 Å) and π-π interactions (3.4–3.8 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O⋯H vs. C⋯C contributions) to explain packing motifs .

Advanced: How can factorial design optimize solvent and temperature effects on cycloaddition reactions involving this compound?

Methodological Answer:

  • Design Setup : Use a 2k^k factorial design (factors: solvent polarity, temperature). Responses include yield and stereoselectivity.
  • Parameter Ranges : Test solvents (e.g., THF vs. DMF) and temperatures (25°C vs. 60°C).
  • Statistical Analysis : Apply ANOVA to identify significant factors. For example, high polarity solvents may stabilize zwitterionic intermediates, while low temperatures favor kinetic control .

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